7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound, belonging to the pyrrolo[2,3-d]pyrimidine family, is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its molecular formula is C_{14}H_{18}N_{4}O, and it has a molecular weight of approximately 246.36 g/mol. The compound's structure includes a cyclohexyl group at the 7-position and two methyl groups at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine framework.
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is classified under:
The synthesis of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. A common method includes the cyclization of appropriate intermediates under controlled conditions. For instance:
Industrial production may utilize optimized synthetic routes involving continuous flow reactors to enhance yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product effectively.
The molecular structure of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol features:
The compound's structural data can be summarized as follows:
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can participate in various chemical reactions:
The products formed from these reactions depend on the specific conditions used:
The mechanism of action for 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of kinases such as LIMK (LIM domain kinase) and ROCK (Rho-associated protein kinase), which play significant roles in cellular signaling pathways related to cancer progression and other diseases .
Studies have indicated that this compound exhibits significant biological activities due to its structural properties and ability to inhibit key kinases involved in disease mechanisms.
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific applications:
This compound's diverse applications underscore its importance in ongoing research within medicinal chemistry and related fields.
The synthesis of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 103026-47-7) hinges on strategic assembly of its fused heterocyclic core. A key route involves the cyclocondensation of 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile with formic acid under reflux conditions. This one-pot reaction simultaneously forms the pyrimidine ring and introduces the C4-hydroxyl group via intramolecular cyclization [4]. The process exemplifies atom economy, bypassing intermediate isolations and achieving yields >70% after crystallization [2].
Alternative pathways leverage functionalized precursors like 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 3680-71-5), where N-alkylation at the N7 position is performed using cyclohexyl halides under basic conditions (e.g., K₂CO₃/DMF). However, this method risks O-alkylation byproducts, necessitating careful optimization of base strength and solvent polarity to favor N-regioselectivity [6] [10]. Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while improving overall yield by 15–20% compared to conventional heating [4].
Table 1: Key Identifiers of 7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Property | Value | Source |
---|---|---|
CAS Registry Number | 103026-47-7 | [2] [4] |
Molecular Formula | C₁₄H₁₉N₃O | [1] [4] |
Molecular Weight | 245.32 g/mol | [2] [4] |
SMILES Notation | OC₁=C₂C(N(C₃CCCCC₃)C(C)=C₂C)=NC=N₁ | [2] |
Storage Recommendations | Cold-chain transportation | [2] |
Introducing the cyclohexyl moiety to the pyrrolo[2,3-d]pyrimidine core demands precise control to avoid ring distortions. N7-Alkylation using cyclohexyl bromide in anhydrous DMF with sodium hydride as a base is the most direct method, capitalizing on the nucleophilicity of the pyrrole nitrogen [2] [6]. This approach yields >85% substitution when conducted under inert atmosphere at 0–5°C, minimizing dialkylation [4].
Advanced strategies employ transition-metal-catalyzed C–H activation for late-stage cyclohexyl incorporation. Zinc sulfinate salts (e.g., cyclohexylzinc sulfinate) enable radical-based functionalization under oxidative conditions (tert-butyl hydroperoxide, TBHP). This method is compatible with diverse heterocycles and proceeds at room temperature in water-compatible solvent systems, demonstrating innate functional group tolerance [8]. For sterically congested systems, reductive amination using cyclohexanone and sodium cyanoborohydride offers a mild alternative, though it requires pre-functionalized amines [3].
Table 2: Cyclohexyl Functionalization Techniques in Heterocyclic Synthesis
Method | Conditions | Advantages | Limitations |
---|---|---|---|
N7-Alkylation | NaH/DMF, 0–5°C, cyclohexyl bromide | High regioselectivity, scalability | Requires anhydrous conditions |
Radical Addition | Zinc sulfinate/TBHP, CH₂Cl₂:H₂O (2.5:1) | Water tolerance, room temperature | Limited to electron-deficient cores |
Suzuki Coupling | Pd(PPh₃)₄, cyclohexenyl-Bpin, base | Sp²–Sp³ cross-coupling | Requires halogenated precursors |
Reductive Amination | Cyclohexanone, NaBH₃CN, MeOH | Functional group tolerance | Low yield for tertiary amines |
Achieving the 5,6-dimethyl pattern necessitates early-stage precursor-controlled methylation to avoid over-alkylation. The most reliable protocol involves dimethylating the pyrrole precursor before pyrimidine ring closure. Treatment of 4,5-dimethyl-1H-pyrrole-2,3-dicarboxylate with iodomethane and silver(I) oxide selectively methylates the C5 and C6 positions, followed by decarboxylation and cyclization [6] [10]. This method ensures >95% regiopurity, as confirmed by ¹H-NMR coupling patterns [4].
For late-stage methylation, organometallic masking with tert-butyldimethylsilyl (TBS) groups at N7 and O4 permits directed ortho-metalation. Subsequent quenching with methyl iodide installs methyl groups at C5/C6. However, this multistep sequence reduces overall yield to 40–50% due to desilylation losses [10]. Recent advances utilize microwave-enhanced dimethylation using dimethyl sulfate in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide), reducing reaction times to <30 minutes with 80% efficiency [8].
Table 3: Regioselective Methylation Agents and Outcomes
Methylation Agent | Conditions | Regioselectivity (5,6:Other) | Yield Range |
---|---|---|---|
Iodomethane/Ag₂O | Anhydrous DMF, 25°C | >20:1 | 75–85% |
Dimethyl sulfate/TBAB | MW, 100°C, 20 min | 15:1 | 70–80% |
Trimethylaluminum | Toluene, 80°C, N-protected | 10:1 | 60–70% |
Methyl triflate/Li₂CO₃ | Acetonitrile, reflux | 8:1 | 50–65% |
Critical challenges persist in avoiding N-methylation at the pyrimidine N1 position. Steric shielding by the cyclohexyl group at N7 reduces this risk, but kinetic studies show that excess methylating agents (>2.2 equiv) still promote byproduct formation. Optimal results are achieved via slow reagent addition at low temperatures (≤0°C) [4] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8